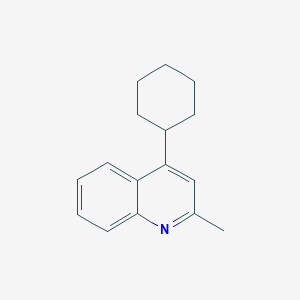

4-Cyclohexyl-2-methylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

37597-46-9 |

|---|---|

Molecular Formula |

C16H19N |

Molecular Weight |

225.33 g/mol |

IUPAC Name |

4-cyclohexyl-2-methylquinoline |

InChI |

InChI=1S/C16H19N/c1-12-11-15(13-7-3-2-4-8-13)14-9-5-6-10-16(14)17-12/h5-6,9-11,13H,2-4,7-8H2,1H3 |

InChI Key |

FUDPYOPZEFDRFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C3CCCCC3 |

Origin of Product |

United States |

Construction of the Quinoline Ring with a Pre Installed Cyclohexyl Group:

This is often the most direct approach. Classical quinoline (B57606) syntheses can be adapted by selecting appropriate starting materials.

Doebner-von Miller Reaction: A plausible route would involve the reaction of aniline with an α,β-unsaturated ketone bearing a cyclohexyl group, such as 1-cyclohexylbut-2-en-1-one. The acid-catalyzed condensation and cyclization would be expected to yield the desired 4-cyclohexyl-2-methylquinoline. wikipedia.org

Friedländer Annulation: The condensation of 2-aminobenzophenone with a ketone possessing a cyclohexyl group and an α-methylene, or conversely, a 2-amino-cyclohexylphenone with acetone, could potentially lead to the target molecule. wikipedia.orgorganic-chemistry.orgnih.govnih.govcambridge.org

Modern Catalytic Methods: A one-pot copper(II)-catalyzed cascade annulation of aniline with an appropriate alkyne ester and cyclohexyl methyl ketone could serve as an efficient method for the regioselective synthesis of this compound. rsc.org

Functionalization of a Pre Formed Quinoline Ring:

Green Chemistry Principles and Sustainable Synthesis of Quinoline Derivatives

The synthesis of quinoline derivatives has traditionally relied on classical methods that often involve harsh conditions, hazardous reagents, and significant waste generation nih.gov. In response, the application of green chemistry principles has become a major focus in modern organic synthesis to develop more sustainable and environmentally benign protocols. These approaches aim to reduce energy consumption, minimize waste, and utilize safer substances without compromising efficiency.

Key green chemistry strategies that have been successfully applied to the synthesis of quinolines include the use of alternative energy sources, environmentally friendly solvents and catalysts, and solvent-free reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions . Compared to conventional heating, microwave heating is more uniform and efficient, leading to dramatic reductions in reaction times—often from hours to minutes—and frequently resulting in higher product yields and purity nih.govnih.gov. The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an active methylene group, has been shown to be particularly effective under microwave irradiation, often proceeding without a catalyst or solvent tandfonline.combenthamdirect.com. This method significantly reduces energy consumption and the need for volatile organic solvents nih.gov.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that promotes reactions through acoustic cavitation nih.govrsc.org. This phenomenon generates localized hot spots with extreme temperatures and pressures, enhancing reaction rates and yields. Ultrasound-assisted synthesis of quinolines has been demonstrated to be an energy-saving and efficient method, often performed in greener solvents like water rsc.orgnih.govmdpi.com. The benefits include shorter reaction times, milder conditions, and improved product purity compared to conventional methods nih.govrsc.org.

Green Solvents and Recyclable Catalysts: A core principle of green chemistry is the use of safer solvents and auxiliary substances. Water is an ideal green solvent due to its non-toxicity, availability, and safety. Several quinoline syntheses, including variations of the Doebner-von Miller reaction, have been successfully adapted to aqueous media iipseries.orgnih.gov. Additionally, the development of recyclable catalysts is crucial for sustainable chemistry. Solid acid catalysts, such as montmorillonite clay, have been used to catalyze Friedländer condensations under solvent-free conditions, offering advantages like easy separation and reusability tandfonline.com. Ionic liquids have also been employed as "green" recyclable catalyst-solvent systems in microwave-assisted quinoline synthesis benthamdirect.com.

The following table summarizes various green synthetic approaches for quinoline derivatives, highlighting the improvements over traditional methods.

| Green Methodology | Energy Source | Catalyst/Solvent System | Key Advantages | Representative Synthesis |

| Microwave Irradiation | Microwaves | Solvent-free or Acetic Acid | Rapid reaction times (minutes), high yields, reduced energy use nih.gov. | Friedländer Synthesis nih.govtandfonline.combenthamdirect.com |

| Ultrasonic Irradiation | Ultrasound | Water, Ethanol (B145695) | Shorter reaction times, milder conditions, energy efficiency, high yields nih.govrsc.orgnih.gov. | Three-component synthesis of 2-substituted quinolines nih.gov. |

| Green Catalysis | Conventional Heating / Microwaves | Montmorillonite KSF Clay (recyclable) | Environmentally benign, reusable catalyst, solvent-free conditions tandfonline.com. | Friedländer Condensation tandfonline.com. |

| Aqueous Media | Conventional Heating / Ultrasound | Water | Non-toxic, safe, and inexpensive solvent nih.gov. | Doebner-Miller Reaction iipseries.org. |

By embracing these sustainable practices, the synthesis of this compound and its analogues can be aligned with the principles of green chemistry, leading to more efficient, economical, and environmentally responsible chemical manufacturing.

Molecular Structure, Conformation, and Spectroscopic Elucidation in Quinoline Research

Advanced Spectroscopic Characterization Techniques (NMR, High-Resolution MS, X-ray Crystallography)

The precise molecular structure of 4-cyclohexyl-2-methylquinoline has been confirmed through a combination of sophisticated spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy serves as a fundamental tool for elucidating the carbon-hydrogen framework of the molecule. Detailed analysis of both ¹H and ¹³C NMR spectra provides unambiguous assignment of each proton and carbon atom, confirming the connectivity of the cyclohexyl and methyl groups to the quinoline (B57606) core. In a study detailing its synthesis, the compound was characterized in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer. rsc.org

The ¹H NMR spectrum displays characteristic signals for the aromatic protons of the quinoline ring, the methine proton of the cyclohexyl group attached to the ring, and the aliphatic protons of the cyclohexyl and methyl groups. rsc.org Similarly, the ¹³C NMR spectrum shows distinct resonances for all 16 carbon atoms, from the aromatic carbons of the quinoline scaffold to the aliphatic carbons of the substituents. rsc.org

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) | | :--- | :--- | | Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment | | 8.05 (t, J = 7.7 Hz, 2H) | Aromatic CH | 158.7 | Quaternary C | | 7.73-7.58 (m, 1H) | Aromatic CH | 153.5 | Quaternary C | | 7.56-7.42 (m, 1H) | Aromatic CH | 147.9 | Quaternary C | | 7.18 (s, 1H) | Aromatic CH | 129.3 | Aromatic CH | | 3.33-3.27 (m, 1H) | Cyclohexyl CH | 128.8 | Aromatic CH | | 2.73 (s, 3H) | Methyl CH₃ | 125.3 | Aromatic CH | | 2.08-1.80 (m, 5H) | Cyclohexyl CH₂ | 125.1 | Quaternary C | | 1.62-1.44 (m, 4H) | Cyclohexyl CH₂ | 122.8 | Aromatic CH | | 1.37-1.32 (m, 1H) | Cyclohexyl CH₂ | 118.3 | Aromatic CH | | | | 38.8 | Cyclohexyl CH | | | | 33.5 | 2 x Cyclohexyl CH₂ | | | | 26.9 | 2 x Cyclohexyl CH₂ | | | | 26.3 | Cyclohexyl CH₂ | | | | 25.4 | Methyl CH₃ | Data sourced from The Royal Society of Chemistry. rsc.org

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₆H₁₉N, corresponding to an exact mass of 225.1517. chemicalbook.com HRMS analysis verifies this composition by measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, a level of precision that distinguishes it from other potential formulas. nih.gov While specific HRMS data for this compound is not detailed in the available literature, the technique is standard for characterizing novel quinoline derivatives. nih.gov

X-ray Crystallography offers the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide precise bond lengths, bond angles, and intermolecular interactions. However, a search of the available scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not yet been reported. In studies of related compounds like 2-chloro-4-methylquinoline, crystallography reveals planar quinoline molecules forming stacked columns. researchgate.net

Conformational Analysis and Stereochemical Considerations of this compound

The conformational flexibility of this compound is primarily centered around the cyclohexyl substituent. The six-membered cycloalkane ring is well-known to adopt a low-energy chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

For a monosubstituted cyclohexane (B81311), the substituent preferentially occupies the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). In the case of this compound, the bulky quinoline group acting as the substituent on the cyclohexane ring would strongly favor the equatorial position. This arrangement places the large aromatic system away from the rest of the ring, resulting in a more stable, lower-energy conformer.

The bond connecting the cyclohexyl ring to the quinoline core allows for rotation, which could theoretically lead to different rotational isomers (rotamers). However, steric hindrance between the ortho-hydrogens of the quinoline ring and the adjacent hydrogens on the cyclohexyl ring would likely restrict this rotation, favoring a conformation where the planes of the two ring systems are significantly twisted relative to each other.

Vibrational Spectroscopy and Electronic Absorption Studies

Key expected vibrational bands would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl and cyclohexyl groups, appearing just below 3000 cm⁻¹.

C=C and C=N stretching: Associated with the quinoline ring, expected in the 1620-1430 cm⁻¹ region.

CH₂ bending (scissoring): From the cyclohexyl ring, anticipated around 1450 cm⁻¹.

C-H bending (out-of-plane): Characteristic of the substitution pattern on the aromatic ring, typically found in the 900-675 cm⁻¹ region.

Electronic Absorption Studies , conducted using UV-Vis spectroscopy, reveal information about the electronic transitions within a molecule. The quinoline ring system is the primary chromophore in this compound. Quinolines typically exhibit several absorption bands in the ultraviolet region corresponding to π → π* transitions. nih.gov The addition of alkyl substituents like methyl and cyclohexyl groups generally causes a small red shift (a shift to longer wavelengths) of these absorption maxima due to their electron-donating inductive effects. While specific UV-Vis spectra for this compound are not documented in the searched literature, studies on other quinoline derivatives show characteristic absorption patterns that can be used for comparison. mdpi.comresearchgate.netnih.gov

Mechanistic Investigations of Biological Activities of 4 Cyclohexyl 2 Methylquinoline Derivatives

Identification and Characterization of Cellular and Molecular Targets

The biological activities of 4-cyclohexyl-2-methylquinoline and its derivatives are underpinned by their interactions with specific cellular and molecular targets. Research has focused on elucidating these interactions to understand the mechanisms through which these compounds exert their effects. Investigations have identified enzymes, receptors, and nucleic acids as primary targets, and have begun to explore the modulation of protein-protein interactions.

Derivatives of the quinoline (B57606) scaffold have been identified as potent inhibitors of various enzymes, a characteristic that is central to their therapeutic potential. Kinetic studies are crucial for characterizing the nature of this inhibition, revealing whether a compound competes with the substrate for the enzyme's active site (competitive inhibition), binds to an allosteric site (noncompetitive inhibition), or binds only to the enzyme-substrate complex (uncompetitive inhibition). khanacademy.org Mixed-type inhibition, involving binding to both the free enzyme and the enzyme-substrate complex, has also been observed. researcher.life

For instance, certain quinoline derivatives have shown potent, mixed-type inhibition against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in neurodegenerative diseases. researcher.life In one study, lead compounds NS-4 and NS-13 were identified as balanced multipotent inhibitors against these targets. researcher.life Similarly, morpholine-substituted tetrahydroquinoline (THQ) derivatives, which share a core structure, have been investigated as potential inhibitors of the mTOR pathway, which is crucial in cell growth and is often dysregulated in cancer. mdpi.com

Kinetic analyses, often visualized using Lineweaver-Burk plots, help determine key parameters like the Michaelis constant (K*) and the maximal velocity (Vmax), providing quantitative insights into the inhibitor's efficacy and mechanism. khanacademy.orgresearchgate.net These studies have demonstrated that modifications to the quinoline structure, such as the addition of halo-substituted moieties, can significantly influence inhibitory potency against enzymes like urease. researchgate.net

Below is a table summarizing the enzyme inhibitory activities of selected quinoline derivatives.

Table 1: Enzyme Inhibition by Quinoline Derivatives| Compound | Target Enzyme | Inhibition Type | IC₅₀ (µM) |

|---|---|---|---|

| NS-4 | Acetylcholinesterase (AChE) | Mixed-type | 3.09 researcher.life |

| NS-4 | Monoamine Oxidase B (MAO-B) | - | 19.64 researcher.life |

| NS-13 | Acetylcholinesterase (AChE) | Mixed-type | 0.625 researcher.life |

| NS-13 | Monoamine Oxidase B (MAO-B) | - | 12.31 researcher.life |

| SQDG | SARS-CoV-2 Main Protease (Mpro) | Competitive/Mixed | 0.42 researcher.life |

The quinoline nucleus is a key structural motif in compounds designed to interact with various receptors. Research has demonstrated that specific derivatives can act as potent and selective antagonists or agonists for receptors involved in significant physiological pathways.

One area of investigation involves the dopamine (B1211576) D₃ receptor, a target for antipsychotic therapies. A series of 1,2,3,4-tetrahydroisoquinolines featuring a cyclohexylethyl linker, structurally related to this compound, were developed as potent and selective dopamine D₃ receptor antagonists. nih.gov The compound SB-277011, for example, emerged from this research as a valuable tool for investigating the role of this receptor in the central nervous system. nih.gov

Furthermore, derivatives incorporating the cyclohexyl and piperidine (B6355638) moieties have been identified as potent and selective agonists for the melanocortin subtype-4 receptor (MC4R). researchgate.netnih.gov The MC4R plays a critical role in regulating food intake and energy homeostasis. researchgate.net Compounds like MB243, a 1,3-disubstituted piperazine (B1678402) derivative, have been developed based on this scaffold for potential applications in treating obesity and erectile dysfunction. researchgate.netnih.gov The stereochemistry of the cyclohexyl linker in such molecules has been shown to be critical, with different isomers (cis vs. trans) fine-tuning the conformation, binding affinity, and subsequent biological activity. nih.gov

The planar aromatic structure of the quinoline ring system allows these compounds to interact with nucleic acids, which is a primary mechanism for the anticancer activity of many clinically used drugs. nih.gov These interactions can occur through two main noncovalent modes: intercalation, where the molecule inserts itself between adjacent base pairs of the DNA double helix, or groove binding, where the molecule fits into the major or minor grooves of the DNA. nih.gov

Such interactions can disrupt the normal function of DNA, interfering with critical processes like replication and transcription. nih.gov By stabilizing the DNA-topoisomerase complex, certain quinoline derivatives can act as topoisomerase inhibitors, leading to DNA strand breaks and ultimately triggering apoptosis in rapidly dividing cancer cells. nih.gov

Studies on 7-chloro-(4-thioalkylquinoline) derivatives have shown that at higher concentrations, these compounds can inhibit both DNA and RNA synthesis, leading to cell cycle arrest, typically in the G0/G1 phase, and the induction of apoptosis. nih.gov This demonstrates a direct link between the molecular interaction with nucleic acid pathways and the resulting cellular-level effects. nih.gov

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. ajwilsonresearch.comnih.gov The modulation of PPIs with small molecules represents a promising therapeutic strategy. nih.govfrontiersin.org Quinoline and tetrahydroquinoline scaffolds have been utilized to create molecules that can either inhibit or stabilize these crucial interactions.

A key example is the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. nih.gov In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and compromising its tumor-suppressing function. nih.gov Tetrahydroquinoline-based compounds have been designed to block the p53-binding pocket of MDM2, thereby stabilizing p53 and restoring its function. nih.gov

Similarly, other derivatives have been developed as dual inhibitors of MDM2 and the X-linked inhibitor of apoptosis protein (XIAP). nih.gov XIAP is a potent caspase inhibitor, and disrupting its interaction with caspases is a strategy to promote apoptosis in cancer cells. nih.gov The synthesis of compounds with a cyclohexyl D-ring on the tetrahydroquinoline scaffold has been explored to optimize potency in this context. nih.gov

Advanced In Vitro Mechanistic Assays and Functional Biological Studies

To move beyond initial target identification, advanced in vitro assays are employed to understand the functional consequences of the molecular interactions of this compound derivatives. These cell-based studies provide critical information on how these compounds affect cellular behavior and signaling pathways.

Cell-based assays are indispensable for evaluating the biological effects of quinoline derivatives in a physiologically relevant context. Cytotoxicity assays, such as the MTT assay, are commonly used to determine the concentration at which a compound inhibits cell proliferation by 50% (IC₅₀). These assays have been performed on a wide range of human cancer cell lines, including those from breast (MCF-7, MDA-MB-231), lung (A549), prostate (PC3), and cervical (HeLa) cancers, as well as non-tumor cell lines to assess selectivity. mdpi.comrsc.org

Results from these assays have shown that substitutions on the quinoline and tetrahydroquinoline scaffolds significantly impact potency and selectivity. mdpi.com For example, morpholine-substituted tetrahydroquinoline derivatives showed potent and selective cytotoxicity against various cancer cell lines, with compound 10e being particularly effective against A549 lung cancer cells. mdpi.com The incorporation of trifluoromethyl and morpholine (B109124) groups was found to enhance both potency and selectivity. mdpi.com Furthermore, studies have shown that 2-arylquinoline derivatives generally display a better activity profile against cancer cell lines than their 2-acetamido-2-methyl-THQ counterparts. rsc.org These assays confirm that the molecular interactions observed in biochemical studies translate into tangible effects on cell viability and can induce downstream events like apoptosis. mdpi.com

The table below presents data from in vitro cytotoxicity assays for representative tetrahydroquinoline derivatives.

Table 2: In Vitro Cytotoxicity of Morpholine-Substituted Tetrahydroquinoline Derivatives| Compound | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | Vero (Non-tumor) IC₅₀ (µM) |

|---|---|---|---|---|

| 10d | 0.062 ± 0.01 mdpi.com | 0.58 ± 0.11 mdpi.com | 1.003 ± 0.008 mdpi.com | >100 mdpi.com |

| 10e | 0.033 ± 0.003 mdpi.com | 0.61 ± 0.05 mdpi.com | 1.25 ± 0.01 mdpi.com | >100 mdpi.com |

| 10h | 0.098 ± 0.009 mdpi.com | 0.087 ± 0.007 mdpi.com | 0.98 ± 0.09 mdpi.com | >100 mdpi.com |

| Everolimus | 0.041 ± 0.004 mdpi.com | 0.091 ± 0.008 mdpi.com | 0.103 ± 0.009 mdpi.com | >100 mdpi.com |

| 5-Fluorouracil | 0.101 ± 0.009 mdpi.com | 0.112 ± 0.01 mdpi.com | 0.124 ± 0.01 mdpi.com | >100 mdpi.com |

Biochemical Assays for Direct Target Engagement and Ligand Binding

A thorough search of scientific databases and chemical literature reveals no published studies that have employed biochemical assays to investigate the direct target engagement or ligand binding properties of this compound or its derivatives. While general methodologies for such assays are well-established for the broader quinoline class, their specific application to this compound has not been reported.

Enzyme Activity Profiling and Selectivity Studies

There is currently no available data from enzyme activity profiling or selectivity studies for this compound. The potential enzymatic targets and the selectivity profile of this compound remain undetermined.

Mechanistic Research in Preclinical In Vivo Models (Animal Studies)

Preclinical in vivo studies are crucial for understanding the physiological effects of a compound. However, no animal studies investigating the mechanistic pathways of this compound have been published to date.

Pharmacodynamic Biomarker Discovery and Validation

The discovery and validation of pharmacodynamic biomarkers are essential for tracking the biological effects of a drug candidate in vivo. Due to the lack of preclinical studies, no such biomarkers have been identified or validated for this compound.

Target Engagement and Pathway Modulation in Animal Systems

Consistent with the absence of in vivo research, there are no reports on target engagement or the modulation of cellular pathways by this compound in animal models.

Structure Activity Relationship Sar Studies and Rational Design Principles for 4 Cyclohexyl 2 Methylquinoline Analogues

Comprehensive Analysis of Key Structural Determinants for Modulating Biological Activity

Modifications across the quinoline (B57606) scaffold have demonstrated that specific regions are highly sensitive to structural changes. The activity of these analogues is often a multifactorial outcome depending on the interplay between substituents at various positions, which collectively define the molecule's shape, lipophilicity, and electronic distribution. For example, studies on quinoline derivatives have shown that lipophilicity is a key determinant of cytotoxic effects, with more lipophilic molecules often exhibiting better potency against certain cancer cell lines. rsc.org

Influence of Substituents at Quinoline Positions 2 and 4 on Activity and Selectivity

The substituents at the C2 and C4 positions of the quinoline ring are primary modulators of biological activity and selectivity. The 2-methyl and 4-cyclohexyl groups of the parent compound serve as foundational elements from which SAR exploration begins.

Position 2: The C2 position is often critical for potency. In studies of 2-(quinolin-4-yloxy)acetamides with antimycobacterial activity, replacing the C2-methyl group with an ethyl group resulted in a four-fold decrease in activity. nih.gov Further modification by substituting the methyl with a more electron-withdrawing trifluoromethyl group led to a five- to two-fold decrease in potency, indicating that both the size and electronic nature of the C2 substituent significantly impact efficacy. nih.govnih.gov Resonance structure analysis predicts that the C2 and C4 positions are susceptible to nucleophilic attack, making them key sites for interaction or metabolic transformation. quora.com

Position 4: The C4 position is equally crucial for defining the pharmacological profile. The introduction of various substituents at this position can dramatically alter a compound's potency. orientjchem.org In a series of 4-phenoxyquinoline derivatives developed as c-Met kinase inhibitors, extensive modification at the C4 position was central to achieving high potency. nih.gov The nature of the linker and the terminal group attached at C4 dictates the molecule's ability to fit into the target's binding pocket. For certain 4-aminoquinoline (B48711) antimalarials, linking a heterocyclic bridge at the C4 position was found to maximally occupy the active site of a postulated target. oup.com

The interplay between substituents at C2 and C4 is vital for selectivity. Fine-tuning these positions allows for the optimization of interactions with a specific biological target while minimizing off-target effects.

Table 1: Influence of C2 Substituents on Antimycobacterial Activity of 2-(quinolin-4-yloxy)acetamide Analogues Data synthesized from cited research articles. nih.govnih.gov

| C2-Substituent | Relative Activity Change |

| Methyl (CH₃) | Baseline |

| Ethyl (C₂H₅) | ~4-fold decrease |

| Trifluoromethyl (CF₃) | ~2 to 5-fold decrease |

Impact of the Cyclohexyl Moiety and its Stereochemistry on Pharmacological Profiles

The cyclohexyl group at the C4 position is a key contributor to the molecule's lipophilicity and steric profile, which are critical for target engagement and pharmacokinetic properties.

The size and nature of this cycloalkyl group can significantly influence biological activity. In a related series of antimycobacterial compounds, increasing the cycloalkyl ring size from a four-membered to a seven-membered ring improved activity nine-fold, suggesting that the volume and conformational flexibility of this moiety are important for optimal binding. nih.gov

Substitution on the cyclohexyl ring itself can also modulate activity. The presence of a methyl group at the 4-position of the cyclohexyl ring was well-tolerated, whereas placing the methyl group at the 2-position of the cyclohexyl ring reduced activity by approximately half. nih.gov This highlights the sensitivity of the target's binding pocket to the steric bulk and positioning of substituents on the cyclohexyl moiety.

Furthermore, the stereochemistry of the cyclohexyl group or its linker can be a decisive factor in pharmacological outcomes. In studies of bisquinoline antimalarials connected by a cyclohexane-1,2-diamine linker, the relative stereochemistry (cis vs. trans) of the diamine substituents on the cyclohexane (B81311) ring was shown to be a critical determinant of in vivo activity. oup.com Similarly, for certain quinoline derivatives, compounds containing a (−)-isopinocampheyl nucleus were eightfold more effective than the derivatives containing its mirror image, underscoring the importance of stereospecific interactions with the biological target. nih.gov

Table 2: Effect of Methyl Substitution on the Cyclohexyl Ring on Antimycobacterial Activity Data synthesized from a cited research article. nih.gov

| Position of Methyl Group on Cyclohexyl Ring | Relative Activity |

| Unsubstituted | Baseline |

| 4-position | Well-tolerated (similar to baseline) |

| 2-position | ~2-fold decrease |

Scaffold Optimization, Bioisosteric Replacements, and Scaffold Hopping Strategies

Beyond simple substituent modifications, advanced medicinal chemistry strategies are employed to optimize the core quinoline structure. These include scaffold optimization, bioisosteric replacement, and scaffold hopping.

Scaffold Optimization: This involves modifying the quinoline core itself to improve its properties. This can range from altering the saturation level of the rings to introducing or moving heteroatoms to enhance binding or metabolic stability.

Scaffold Hopping: This is a more drastic approach where the central quinoline scaffold is replaced with a structurally different core that maintains a similar spatial arrangement of key functional groups. bhsai.org This technique is used to discover novel chemotypes with improved properties or to escape patent-protected chemical space. nih.gov A practical example involved replacing the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold of an antitubercular agent with a 2-(quinolin-4-yloxy)acetamide system, leading to a new class of potent compounds. nih.gov Similarly, lead optimization of quinazoline-based compounds has been driven by scaffold hopping to explore new core structures. nih.gov These approaches offer powerful avenues for generating novel analogues based on the 4-cyclohexyl-2-methylquinoline template.

Exploration of Structure-Property Relationships (SPR) in Design

For instance, while increasing lipophilicity can enhance binding affinity and cell permeability, it can also lead to poor aqueous solubility and increased metabolic clearance. rsc.org The discovery of a novel lead compound in one study highlighted the importance of achieving a balance between high potency and desirable druglike properties, such as a low logP value (2.54) and high aqueous solubility (95.6 μg/mL). nih.gov

Medicinal chemists systematically modify the structure—for example, by introducing polar functional groups or altering the core scaffold—and measure the resulting changes in properties. This iterative process allows for the development of compounds with an optimized profile, ensuring that a potent molecule also has the necessary properties to be effective in a biological system. nih.gov The analysis of SPR is therefore a critical component of modern drug design, guiding the transformation of a biologically active "hit" into a viable drug candidate.

Computational Chemistry and Theoretical Investigations of 4 Cyclohexyl 2 Methylquinoline and Quinoline Frameworks

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure, from which a wide range of chemical properties can be derived. For the quinoline (B57606) framework, these calculations elucidate how substituents, such as the cyclohexyl and methyl groups in 4-Cyclohexyl-2-methylquinoline, influence the electron distribution and reactivity of the entire molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.org DFT is widely applied to determine the kinetic and thermodynamic stability of compounds, calculate their structures, and evaluate optical and electronic properties. rsc.org

In the study of quinoline derivatives, DFT is used to optimize the molecular geometry to its lowest energy state. rsc.org This process provides key structural parameters like bond lengths and angles. tandfonline.com Furthermore, DFT calculations are employed to derive various electronic properties and reactivity descriptors, including electronegativity, chemical hardness, and the electrophilicity index, which help in understanding and predicting molecular behavior. rsc.orgnih.govtandfonline.com The energetics of the molecule, such as its heat of formation and stability relative to other isomers or tautomers, can also be precisely calculated. nih.gov For instance, DFT studies on halogenated quinoline derivatives have been used to assess their chemical reactivity by calculating the energy band gap. acs.org

Table 1: Representative DFT-Calculated Properties for Quinoline Derivatives

| Quinoline Derivative | Calculated Property | Method/Basis Set | Finding | Reference |

|---|---|---|---|---|

| 8-hydroxy-2-methyl quinoline | HOMO-LUMO Gap | DFT/B3LYP/6-31G(d) | Global hardness (η) of 1.628 eV | researchgate.net |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | HOMO-LUMO Gap | DFT/B3LYP/6-31G(d) | Global hardness (η) of 1.157 eV | researchgate.net |

| N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q4F) | Energy Band Gap (ΔE) | DFT | Lower ΔE relative to Q3Cl4F, indicating higher chemical reactivity | acs.org |

| N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) | Energy Band Gap (ΔE) | DFT | Higher ΔE relative to Q4F, indicating greater stability | acs.org |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis are two key applications derived from quantum chemical calculations that provide critical insights into a molecule's reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. tandfonline.com It highlights regions of varying electrostatic potential, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net MEP maps are instrumental in understanding how molecules like this compound might interact with biological targets or other reagents. tandfonline.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis is frequently used to study the stability and potential activity of various quinoline derivatives. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital (FMO) Data for Selected Quinoline Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Significance | Reference |

|---|---|---|---|---|---|

| 8-hydroxy-2-methyl quinoline | - | - | 3.256 | Indicates chemical stability | researchgate.net |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | - | - | 2.314 | Smaller gap suggests higher reactivity compared to the non-chlorinated derivative | researchgate.net |

| Tetrazolo[1,5-a]quinoline derivative (2f) | - | - | 4.606 | The lowest gap in its series, indicative of efficient charge transfer and reactivity | researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

While quantum chemistry reveals the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to model its interactions with biological macromolecules, such as proteins or enzymes. These techniques are central to computer-aided drug design (CADD) and are essential for predicting the therapeutic potential of compounds like this compound. benthamscience.com

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein. The primary goals of docking are to identify the most stable binding pose of the ligand within the receptor's active site and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. nih.govresearchgate.net

The process involves placing the ligand in various conformations and positions within the binding site and using a scoring function to evaluate each pose. researchgate.net A higher docking score generally indicates a more favorable binding interaction. nih.gov Studies on numerous quinoline derivatives have successfully used molecular docking to predict their binding modes with various therapeutic targets, such as kinases, reverse transcriptase, and acetylcholinesterase. nih.govresearchgate.netphyschemres.org These studies help elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net

Table 3: Examples of Molecular Docking Studies on Quinoline Derivatives

| Quinoline Derivative | Target Protein | Docking Score (kcal/mol) | Key Finding | Reference |

|---|---|---|---|---|

| Compound 4 (Pyrimidine-containing quinoline) | HIV Reverse Transcriptase (PDB: 4I2P) | -10.67 | Highest affinity in the synthesized series, indicating strong inhibitory potential | nih.gov |

| Thiosemicarbazide derivative | Mcl-1 Enzyme | -8.97 | Higher binding energy than the co-crystallized ligand, suggesting potent activity | rsc.org |

| Thiazolidinone derivative | Mcl-1 Enzyme | -8.90 | Showed very high binding to the Mcl-1 enzyme, comparable to the most active compounds | rsc.org |

| Compound 11g (Morpholine-bearing quinoline) | Acetylcholinesterase (AChE) | - | Identified key interactions with Trp86 and Tyr337 residues in the active site | nih.gov |

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. youtube.comyoutube.com MD simulations are crucial for assessing the stability of a docking pose and understanding the conformational changes that both the ligand and protein may undergo upon binding. acs.orgtandfonline.com

In a typical MD simulation, the docked complex is placed in a simulated biological environment (e.g., a water box with ions) and the forces on each atom are calculated using a force field. mdpi.com By solving Newton's equations of motion, the trajectory of the atoms over a period of nanoseconds or longer can be determined. mdpi.com This allows researchers to verify if a ligand remains stably bound in the active site, to analyze the persistence of key interactions like hydrogen bonds, and to identify flexible regions of the protein that may be important for binding. acs.orgtandfonline.com Parameters such as the root-mean-square deviation (RMSD) are monitored to evaluate the stability of the complex over the simulation time. acs.org

Pharmacophore Modeling and Virtual Screening for Novel Quinoline Derivatives

Pharmacophore modeling and virtual screening are powerful ligand-based drug design strategies used to identify new chemical entities with the potential to be biologically active. mdpi.com These methods are particularly useful when the 3D structure of the target receptor is unknown or when the goal is to find structurally diverse compounds that can elicit a similar biological response.

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. researchgate.net These features typically include hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. researchgate.net A pharmacophore model can be generated based on a set of known active molecules.

This model is then used as a 3D query in a virtual screening campaign to rapidly search through large databases of chemical compounds. nih.gov The goal is to identify novel molecules that match the pharmacophore model and are therefore likely to be active against the target of interest. nih.govresearchgate.net This approach has been successfully applied to discover novel quinoline derivatives for a variety of targets by filtering large libraries down to a manageable number of promising candidates for further computational and experimental evaluation. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used to develop mathematical models that relate the chemical structure of molecules to their biological activity. wikipedia.orgfiveable.me These models are pivotal in modern drug discovery and computational chemistry, offering a predictive framework to estimate the activity of novel or untested compounds. neliti.com For quinoline frameworks, QSAR serves as a powerful tool to guide the design and prioritization of new derivatives for synthesis and experimental testing, thereby accelerating the discovery of potent therapeutic agents. nih.govbiointerfaceresearch.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. fiveable.me By establishing a reliable mathematical correlation between these properties (known as molecular descriptors) and the observed activity within a series of related compounds, a predictive model can be constructed. nih.gov This model can then be used to forecast the activity of new molecules, like this compound, based solely on their computed structural descriptors.

The development of a QSAR model typically involves several key steps:

Data Set Selection : A series of quinoline derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Molecular Descriptor Calculation : Various numerical descriptors that quantify different aspects of the molecular structure (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound in the series. nih.gov

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR), or machine learning algorithms are employed to build a mathematical equation linking the most relevant descriptors to the biological activity. nih.govresearchgate.net

Model Validation : The model's statistical significance and predictive power are rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.govnih.gov

Research Findings in QSAR Modeling of Quinoline Frameworks

Numerous QSAR studies have been successfully applied to various classes of quinoline derivatives to predict their biological activities against different targets. These studies underscore the utility of QSAR in understanding the structural requirements for desired biological effects.

For instance, 2D and 3D-QSAR models have been developed for a large database of 349 quinoline derivatives to predict their inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), demonstrated high predictive capacity with external validation (r²test) values of 0.878 and 0.876, respectively. nih.gov The models highlighted the importance of steric and hydrophobic features in determining antimalarial potency. mdpi.com

In the context of anticancer research, QSAR models have been established for quinoline derivatives targeting multidrug resistance proteins. A study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors utilized machine learning methods to develop predictive models. nih.gov A gradient boosting-based model achieved a high predictive quality with a coefficient of determination (R²) of 95%, indicating a strong correlation between the selected molecular descriptors and the inhibitory activity. nih.gov Similarly, 3D-QSAR models for tetrahydroquinoline derivatives as Lysine-specific demethylase 1 (LSD1) inhibitors yielded robust CoMFA and CoMSIA models with good statistical and predictive properties (q² = 0.778 and 0.764, respectively), which were then used to design novel inhibitors. mdpi.com

Furthermore, QSAR has been applied to predict the antifungal activity of 4-methyl-2-(p-substitutedphenyl)quinoline derivatives, where the models indicated that lipophilicity (cLogP) was a major influencing factor on the biological activity. neliti.com Other studies have focused on the antituberculosis activity of quinolinone-based thiosemicarbazones, where the developed QSAR model showed good statistical parameters (R² = 0.83) and suggested that van der Waals volume, electron density, and electronegativity played pivotal roles in the anti-TB activity. nih.gov

The table below summarizes the findings from various QSAR studies on quinoline frameworks, showcasing the diversity of applications and the statistical robustness of the developed models.

| Quinoline Derivative Class | Biological Activity | QSAR Method | Key Statistical Parameters | Reference |

|---|---|---|---|---|

| General Quinoline Derivatives | Antimalarial (anti-P. falciparum) | 3D-QSAR (CoMFA, CoMSIA) | r²test = 0.878 (CoMFA), 0.876 (CoMSIA) | nih.gov |

| Tetrahydroquinoline Derivatives | Anticancer (LSD1 Inhibition) | 3D-QSAR (CoMFA, CoMSIA) | q² = 0.778 (CoMFA), q² = 0.764 (CoMSIA) | mdpi.com |

| Quinolinone-based Thiosemicarbazones | Antituberculosis | QSAR | R² = 0.83, F = 47.96 | nih.gov |

| 4-Anilinofuro[2,3-b]quinoline Derivatives | Anticancer | QSAR | Influences of electrostatic, topological, and geometrical descriptors were explored. | researchgate.net |

| 4-Methyl-2-(p-substitutedphenyl)quinolines | Antifungal | QSAR (Regression Analysis) | Lipophilicity (cLogP) identified as a key factor. | neliti.com |

| Ethynyl-3-quinolinecarbonitriles | Anticancer (Src Inhibition) | 2D & 3D-QSAR (CoMFA) | q² = 0.834 (2D), q² = 0.812 (CoMFA) | nih.gov |

These studies collectively demonstrate that QSAR modeling is a highly effective strategy in the computational investigation of quinoline frameworks. By identifying the key molecular descriptors that govern biological activity—such as hydrophobicity, steric bulk, and electronic properties—these models provide invaluable insights for medicinal chemists. nih.gov For a novel compound like this compound, a validated QSAR model developed for a structurally related set of quinolines could predict its potential biological activity before it is even synthesized. The specific descriptors for this compound, such as its significant lipophilicity and steric bulk conferred by the cyclohexyl group, could be calculated and inputted into a relevant QSAR equation to generate a quantitative prediction of its potency, guiding further experimental investigation.

Future Directions and Emerging Research Avenues for 4 Cyclohexyl 2 Methylquinoline

Exploration of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

The synthesis of quinoline (B57606) derivatives is evolving from traditional, often harsh, methodologies towards more efficient and environmentally benign processes. Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses, while foundational, are often hampered by drawbacks like the use of hazardous chemicals, high reaction temperatures, and extended reaction times. nih.govrsc.org The future of synthesizing compounds like 4-Cyclohexyl-2-methylquinoline will prioritize green chemistry principles to minimize environmental impact and improve economic feasibility. nih.govbenthamdirect.com

Emerging sustainable approaches include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. nih.govbenthamdirect.com

Ultrasound Irradiation: Sonochemistry offers another energy-efficient route to promote chemical reactions, often leading to higher yields than conventional methods. nih.govnih.gov

One-Pot and Multicomponent Reactions: These strategies enhance efficiency by combining multiple synthetic steps into a single procedure, reducing waste and simplifying purification processes. researchgate.netbohrium.comresearchgate.net

Green Catalysts and Solvents: The use of recyclable, non-toxic catalysts (e.g., p-toluenesulfonic acid, polymer-supported sulphonic acid) and environmentally friendly solvents like water and ethanol (B145695) is becoming a central theme in modern organic synthesis. researchgate.netbohrium.comasianpubs.org

These advanced methodologies represent a significant shift, offering cleaner, faster, and more sustainable pathways for producing quinoline derivatives. researchgate.net

| Method | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Rapid heating, shorter reaction times, often higher yields. nih.govbenthamdirect.com |

| Ultrasound Irradiation | Employs high-frequency sound waves to induce chemical reactions. | Increased reaction rates, improved yields, milder conditions. nih.govnih.gov |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolating intermediates. | Increased efficiency, reduced solvent waste, time-saving. researchgate.netbohrium.com |

| Green Catalysis | Use of recyclable or non-toxic catalysts. | Reduced environmental impact, potential for catalyst reuse. researchgate.netasianpubs.org |

| Aqueous/Ethanolic Solvents | Replacement of hazardous organic solvents with water or ethanol. | Environmentally benign, safer handling, lower cost. researchgate.netbohrium.com |

Discovery of Undiscovered Biological Targets and Elucidation of New Mechanisms of Action

While the quinoline core is present in well-known drugs, particularly antimalarials like chloroquine, the precise mechanisms of action and the full spectrum of biological targets for many derivatives remain partially understood. nih.gov For instance, antimalarial quinolines are thought to function by interfering with heme polymerization within the malaria parasite, a mechanism that may not be relevant for other therapeutic applications. nih.gov More lipophilic compounds, a category that could include this compound, may act on entirely different targets. nih.gov

Future research must therefore focus on identifying novel biological targets to expand the therapeutic utility of quinoline compounds and to combat the growing issue of drug resistance. nih.govnih.gov This exploration could unveil roles in modulating previously unconsidered pathways or enzymes. The versatility of the quinoline scaffold allows it to interact with a wide range of biological molecules, making it a prime candidate for targeting various diseases. orientjchem.orgnih.gov Potential areas of investigation include the inhibition of specific kinases, such as EGFR or c-Met in cancer, or the modulation of enzymes involved in inflammatory or infectious diseases. nih.govresearchgate.net A deeper understanding of these molecular interactions is critical for the rational design of next-generation quinoline-based therapies. nih.gov

| Target Class | Example(s) | Potential Therapeutic Area |

| Parasitic Processes | Heme Polymerization | Malaria nih.gov |

| Kinases | EGFR, c-Met, p300/CBP | Cancer orientjchem.orgresearchgate.net |

| DNA Topoisomerases | Topoisomerase I | Cancer nih.gov |

| Histone Deacetylases (HDACs) | HDAC1 | Cancer researchgate.net |

| Various Enzymes | α-glucosidase, α-amylase | Diabetes, various infections nih.govnih.gov |

Application of Artificial Intelligence and Machine Learning in Quinoline Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the traditionally slow and costly process of drug discovery. jddtonline.infobpasjournals.com For quinoline derivatives like this compound, these computational tools can accelerate nearly every stage of development, from initial concept to preclinical evaluation. jddtonline.infonih.gov

Key applications of AI/ML in this field include:

Target Identification: AI algorithms can analyze vast biological and clinical datasets to identify and validate novel molecular targets for quinoline-based drugs. jddtonline.info

Virtual Screening and Hit Identification: ML models can rapidly screen millions of virtual compounds to identify those with the highest probability of binding to a specific target, significantly narrowing the field for experimental testing. nih.govresearchgate.net

Predictive Modeling (ADMET): AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel quinoline derivatives, allowing researchers to prioritize candidates with favorable drug-like characteristics early in the process. jddtonline.infonih.gov

De Novo Drug Design: Generative AI models can design entirely new quinoline-based molecules optimized for specific properties, such as high potency and low toxicity. nih.gov

By integrating AI and ML, researchers can make more informed decisions, reduce the reliance on trial-and-error experimentation, and ultimately shorten the timeline for bringing new quinoline therapies to patients. bpasjournals.comnih.gov

| Drug Discovery Stage | Application of AI/ML | Potential Impact |

| Target Identification | Analysis of genomic and proteomic data to find novel targets. | Discovery of new therapeutic opportunities. jddtonline.info |

| Hit Identification | Virtual screening of large chemical libraries. | Faster and more cost-effective identification of lead compounds. nih.govresearchgate.net |

| Lead Optimization | Predicting Structure-Activity Relationships (SAR) and ADMET properties. | Design of more potent and safer drug candidates. jddtonline.infonih.gov |

| Drug Repurposing | Identifying new uses for existing drugs by analyzing biological data. | Finding new treatments more quickly and cheaply. nih.gov |

Integrated Experimental and Computational Approaches for Rational Design

The rational design of new drugs relies on a synergistic interplay between computational modeling and experimental validation. mdpi.com This integrated approach is particularly valuable for optimizing the complex structure of quinoline derivatives to enhance their therapeutic efficacy and selectivity. nih.gov By combining in silico predictions with real-world laboratory data, researchers can move beyond serendipitous discovery towards a more targeted and efficient development process. mdpi.combenthamscience.com

Computational techniques are central to this strategy:

Molecular Docking: This method predicts how a molecule like this compound might bind to the active site of a target protein, providing insights into its potential mechanism of action. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, guiding the design of more potent analogues. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a drug-target complex over time, offering a deeper understanding of the stability and nature of the interaction. nih.govmdpi.com

The predictions generated by these computational tools are then used to guide the chemical synthesis of the most promising candidates. These newly synthesized compounds undergo rigorous experimental testing to validate their activity, and the results are fed back into the computational models to refine future predictions, creating a powerful and iterative design cycle. nih.gov

| Technique | Role in Rational Design |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a target protein. mdpi.com |

| 3D-QSAR | Correlates 3D structural features with biological activity to guide optimization. mdpi.com |

| Molecular Dynamics | Simulates the dynamic interactions between a drug and its target over time. nih.gov |

| Chemical Synthesis | Creates the computationally designed molecules for experimental testing. mdpi.com |

| In Vitro/In Vivo Assays | Experimentally validates the biological activity and properties of the synthesized compounds. nih.gov |

Development of Advanced Analytical Tools for Complex Biological Systems

To fully understand the therapeutic potential of this compound, it is essential to study its behavior within complex biological environments. The development of advanced analytical tools is crucial for elucidating the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of novel compounds.

Future research will depend on sophisticated analytical methodologies to:

Characterize Drug-Protein Interactions: Techniques such as fluorescence spectroscopy, UV-VIS spectroscopy, and circular dichroism can be employed to investigate how quinoline derivatives bind to transport proteins like human serum albumin (HSA). mdpi.com This is vital for understanding how a drug is distributed throughout the body.

Quantify Compounds in Biological Matrices: Highly sensitive chromatographic methods, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are necessary to accurately measure the concentration of the parent drug and its metabolites in blood, plasma, and tissues.

Visualize Drug Distribution: Advanced imaging techniques could potentially be developed to visualize the localization of quinoline compounds within specific tissues or even within individual cells, providing direct evidence of target engagement.

The integration of these analytical techniques with computational modeling provides a comprehensive picture of a drug candidate's journey through a biological system, which is indispensable information for its successful development. mdpi.com

| Analytical Tool | Application in Drug Development | Information Gained |

| Fluorescence & UV-VIS Spectroscopy | Studying the interaction between a drug and plasma proteins (e.g., HSA). | Binding affinity, binding mechanism, conformational changes in the protein. mdpi.com |

| Circular Dichroism (CD) | Assessing changes in the secondary structure of a protein upon drug binding. | Elucidation of binding-induced conformational changes. mdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantifying drug and metabolite levels in biological samples. | Pharmacokinetic parameters (absorption, distribution, metabolism, excretion). |

| Molecular Docking/Simulation | In silico analysis of drug-protein interactions. | Complements experimental data by predicting specific binding sites and forces. mdpi.com |

Q & A

Basic Research Questions

Q. What are the common synthesis strategies for 4-cyclohexyl-2-methylquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Classical quinoline synthesis methods (e.g., Skraup, Friedländer) are foundational, but modern protocols like transition metal-catalyzed cross-coupling or microwave-assisted synthesis improve regioselectivity. For example, Gould–Jacob or Pfitzinger reactions can introduce substituents at specific positions . Reaction optimization (e.g., solvent choice, temperature, catalyst loading) is critical: polar aprotic solvents enhance cyclization, while excess acid in Skraup reactions may degrade sensitive substituents. Purity is validated via HPLC (>98%) or GC-MS, with yields typically ranging 50–70% depending on substituent steric effects .

Q. How are spectroscopic and crystallographic techniques employed to characterize this compound?

- Methodological Answer :

- NMR : NMR identifies cyclohexyl protons (δ 1.2–2.1 ppm) and methyl groups (δ 2.5–2.8 ppm). NMR confirms quinoline backbone carbons (δ 120–160 ppm) .

- X-ray crystallography : Resolves spatial arrangement of substituents; e.g., dihedral angles between quinoline and cyclohexyl groups (70–88°) impact molecular packing .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 255.2) .

Q. What biological activities are commonly evaluated for this compound derivatives?

- Methodological Answer :

- Antimicrobial assays : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .

- Anticancer screening : MTT assays (IC values < 10 µM in HepG2 cells) .

- Enzyme inhibition : Fluorescence-based assays for kinase or protease targets (e.g., IC = 0.8 µM for EGFR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line heterogeneity, solvent effects). Mitigation strategies:

- Standardized protocols : Use CLSI guidelines for antimicrobial testing .

- Structure-activity relationship (SAR) modeling : Quantum mechanical calculations (DFT) correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .

- Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., logP >3 enhances blood-brain barrier penetration) .

Q. What strategies optimize the pharmacological profile of this compound derivatives?

- Methodological Answer :

- Bioisosteric replacement : Substitute the cyclohexyl group with adamantyl to enhance lipophilicity (clogP increases by 0.5 units) .

- Prodrug design : Esterify the quinoline nitrogen to improve solubility (e.g., phosphate prodrugs achieve 80% oral bioavailability) .

- Toxicology profiling : AMES tests and hERG channel inhibition assays reduce attrition in preclinical stages .

Q. How do crystallographic challenges (e.g., polymorphism) impact the development of this compound-based drugs?

- Methodological Answer : Polymorphs alter dissolution rates and stability. Techniques to address this:

- Crystal engineering : Co-crystallization with succinic acid improves thermal stability (melting point >200°C) .

- PXRD : Detects polymorphic transitions during storage (e.g., Form I → Form II at 40°C/75% RH) .

Q. What green chemistry approaches are viable for synthesizing this compound?

- Methodological Answer :

- Solvent-free mechanochemistry : Ball-milling reduces waste (E-factor <5 vs. traditional E-factor >30) .

- Biocatalysis : Lipase-mediated cyclization achieves enantiomeric excess >90% for chiral derivatives .

- Microwave irradiation : Cuts reaction time from 24h to 30min, improving energy efficiency .

Q. How can mechanistic studies elucidate the role of this compound in inhibiting specific enzymes?

- Methodological Answer :

- Kinetic assays : Lineweaver-Burk plots identify competitive vs. non-competitive inhibition (e.g., = 2.3 µM for COX-2) .

- Molecular docking : AutoDock Vina predicts binding poses (e.g., cyclohexyl group occupies hydrophobic pocket) .

- Isothermal titration calorimetry (ITC) : Quantifies binding enthalpy (ΔH = -12 kcal/mol) and entropy changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.